N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenicity
A study by Ashby et al. (1978) evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl. The research focused on the potential carcinogenicity of these compounds, synthesizing and evaluating thiophene derivatives for their carcinogenic potential in vitro. This research underscores the importance of evaluating chemical analogues for their biological activity and potential health impacts (Ashby, Styles, Anderson, & Paton, 1978).
Acetamide and Formamide Derivatives
Kennedy (2001) provided an update on the biological effects of acetamide, formamide, and their derivatives. This review covers the toxicological aspects of these chemicals, reflecting on the data generated over years and their implications in commercial and therapeutic contexts. This work is relevant for understanding the broader context of acetamide-related compounds' biological activities and toxicity (Kennedy, 2001).
Pyridazinone Compounds as COX-2 Inhibitors
A review by Asif (2016) on vicinally disubstituted pyridazinones, including ABT-963, highlighted their role as potent and selective COX-2 inhibitors. This research illustrates the therapeutic potential of pyridazinone compounds in treating pain and inflammation, offering insights into the drug development process for similar compounds (Asif, 2016).
N-Acetylcysteine in Psychiatry
Dean, Giorlando, and Berk (2011) explored the use of N-acetylcysteine (NAC) in psychiatry, focusing on its potential mechanisms of action and therapeutic applications. NAC's modulating effects on glutamatergic, neurotropic, and inflammatory pathways offer a perspective on how structural or functional analogues might be explored for similar psychiatric applications (Dean, Giorlando, & Berk, 2011).
Heterocyclic N-Oxide Molecules
Li et al. (2019) discussed the synthesis, organic synthesis potential, and medicinal applications of heterocyclic N-oxide molecules. This review emphasizes the versatility and biological significance of N-oxide derivatives, which can inform the exploration of similar functionalities in compounds like N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-6-4-5-7-16(14)17-9-11-21(24-23-17)28-13-20(25)22-15-8-10-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLZESMXKKKEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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